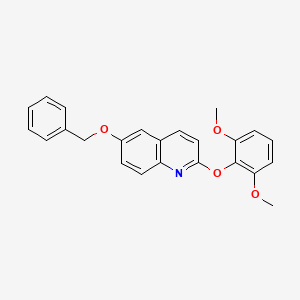
2-(2,6-Dimethoxyphenoxy)-6-phenylmethoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethoxyphenoxy)-6-phenylmethoxyquinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes both methoxyphenoxy and phenylmethoxy groups attached to a quinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxyphenoxy)-6-phenylmethoxyquinoline typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethoxyphenol with a suitable quinoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher throughput. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dimethoxyphenoxy)-6-phenylmethoxyquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline compounds.
Substitution: The methoxy and phenoxy groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives .
Applications De Recherche Scientifique
2-(2,6-Dimethoxyphenoxy)-6-phenylmethoxyquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dimethoxyphenoxy)-6-phenylmethoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective properties in protecting and deprotecting amine groups.
Strontium (II) phthalocyanine: Exhibits unique photophysical properties and is used in photocatalytic applications.
Uniqueness
2-(2,6-Dimethoxyphenoxy)-6-phenylmethoxyquinoline stands out due to its unique combination of methoxyphenoxy and phenylmethoxy groups attached to a quinoline core.
Propriétés
Formule moléculaire |
C24H21NO4 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
2-(2,6-dimethoxyphenoxy)-6-phenylmethoxyquinoline |
InChI |
InChI=1S/C24H21NO4/c1-26-21-9-6-10-22(27-2)24(21)29-23-14-11-18-15-19(12-13-20(18)25-23)28-16-17-7-4-3-5-8-17/h3-15H,16H2,1-2H3 |
Clé InChI |
QKPWGQQZYTXUKX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)OC2=NC3=C(C=C2)C=C(C=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


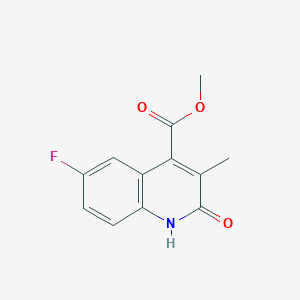

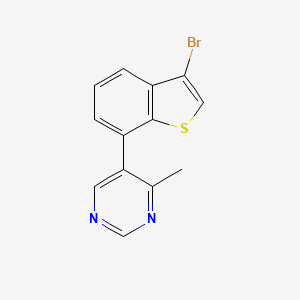
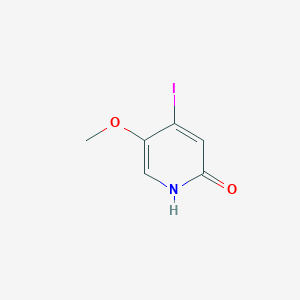

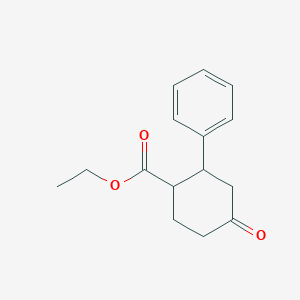
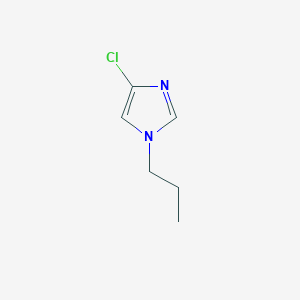
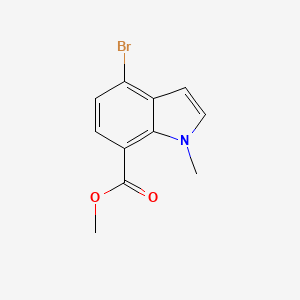

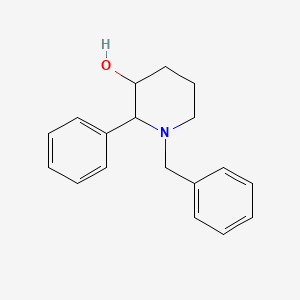

![4-{[2-(Methylcarbamoyl)pyridin-4-yl]oxy}benzoic acid](/img/structure/B13876302.png)

![1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one](/img/structure/B13876319.png)
